molecular formula C10H21NO2 B8463396 Ethyl 7-(methylamino)heptanoate

Ethyl 7-(methylamino)heptanoate

Cat. No.: B8463396
M. Wt: 187.28 g/mol
InChI Key: YKKVOKXHJZBZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(methylamino)heptanoate (CAS: 99863-55-5) is an organochemical compound with the molecular formula C₁₀H₂₂ClNO₂ and a molecular weight of 223.74 g/mol . Structurally, it consists of a heptanoate backbone substituted with a methylamino group (-NHCH₃) at the seventh carbon, esterified with an ethyl group. The hydrochloride salt form enhances its stability and solubility, making it suitable for synthetic chemistry applications, such as pharmaceutical intermediates or bioactive molecule synthesis .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl 7-(methylamino)heptanoate

InChI

InChI=1S/C10H21NO2/c1-3-13-10(12)8-6-4-5-7-9-11-2/h11H,3-9H2,1-2H3

InChI Key

YKKVOKXHJZBZPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCNC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Heptanoate (Ethyl Enanthate)

Key Differences :

  • Structure: Ethyl heptanoate lacks the methylamino substituent, consisting solely of heptanoic acid esterified with ethanol.
  • Physical Properties: Ethyl heptanoate has a fruity, cognac-like odor and is liquid at room temperature (predicted boiling point: ~424°C for amino-substituted analogs vs. ~190°C for unsubstituted ethyl heptanoate) .
  • Applications: Widely used as a flavoring agent in foods and beverages (e.g., Chinese Baijiu) due to its pleasant aroma . In contrast, ethyl 7-(methylamino)heptanoate is primarily utilized in chemical synthesis, reflecting its functional amino group’s reactivity .
Table 1: Physical and Functional Comparison
Property This compound Ethyl Heptanoate
Molecular Formula C₁₀H₂₂ClNO₂ C₉H₁₈O₂
Key Functional Group Methylamino (-NHCH₃) Ester (-COO-)
Odor/Flavor Not reported (likely amine-like) Fruity, winy-brandy
Primary Use Synthetic intermediate Food flavoring
Biological Activity Potential pharmaceutical use No significant bioactivity

Ethyl 7-(Methanesulphinamido)Heptanoate

Key Differences :

  • Structure: Features a sulphinamido (-NHS(O)CH₃) group instead of methylamino.
  • Synthesis: Prepared via nucleophilic substitution of ethyl 7-bromoheptanoate with methanesulphinamide . This contrasts with this compound, which likely uses methylamine as the nucleophile.

Ethyl (Z)-7-Oxo-3-Phenyl-2-Heptenoate

Key Differences :

  • Structure : Contains a keto group (-C=O) at C7 and a phenyl substituent at C3, with a conjugated double bond.
  • Synthesis: Requires stereoselective methods for the (Z)-configuration, whereas this compound involves straightforward alkylation .
  • Applications: Used in complex organic syntheses (e.g., prostaglandins), while the methylamino variant serves as a building block for amino acid derivatives.

Methyl 7-Aminoheptanoate Hydrochloride

Key Differences :

  • Structure: Methyl ester (vs. ethyl) with a primary amine (-NH₂) instead of methylamino.

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